molecular formula C18H23N5O2 B15029797 N,N'-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide

N,N'-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide

Cat. No.: B15029797
M. Wt: 341.4 g/mol
InChI Key: GNXNIQLBUUXMHX-UHFFFAOYSA-N
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Description

N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a central iminodipropane moiety flanked by two pyridine-4-carboxamide groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide typically involves the reaction of 1,3-diaminopropane with pyridine-4-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(disulfanediyldibenzene-2,1-diyl)dipyridine-2-carboxamide
  • N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N,N’-(iminodipropane-3,1-diyl)dipyridine-4-carboxamide is unique due to its central iminodipropane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its versatility and potential for various applications in research and industry.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[3-(pyridine-4-carbonylamino)propylamino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H23N5O2/c24-17(15-3-11-20-12-4-15)22-9-1-7-19-8-2-10-23-18(25)16-5-13-21-14-6-16/h3-6,11-14,19H,1-2,7-10H2,(H,22,24)(H,23,25)

InChI Key

GNXNIQLBUUXMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NCCCNCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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